
Manganese--zirconium (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–zirconium (4/1) is a compound that combines manganese and zirconium in a 4:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of manganese–zirconium (4/1) typically involves the combination of manganese and zirconium precursors under controlled conditions. One common method is the co-precipitation technique, where manganese and zirconium salts are dissolved in a suitable solvent and then precipitated by adding a base. The resulting precipitate is filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods
Industrial production of manganese–zirconium (4/1) often involves high-temperature solid-state reactions. Manganese oxide and zirconium oxide are mixed in the desired stoichiometric ratio and heated in a furnace at elevated temperatures to form the compound. This method ensures the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Manganese–zirconium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and zirconium and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Manganese–zirconium (4/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction Reactions: Reduction of manganese–zirconium (4/1) can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution Reactions: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce manganese dioxide and zirconium dioxide, while reduction reactions may yield manganese metal and zirconium metal .
Scientific Research Applications
Manganese–zirconium (4/1) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: Manganese–zirconium (4/1) is used in the development of advanced materials, such as ceramics and composites.
Industry: In industrial processes, manganese–zirconium (4/1) is used in the production of high-performance alloys and coatings.
Mechanism of Action
The mechanism of action of manganese–zirconium (4/1) involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact. The unique electronic structure of manganese and zirconium in the compound enhances its catalytic activity . In biomedical applications, the compound’s mechanism of action may involve its interaction with biological molecules, leading to targeted delivery or imaging .
Comparison with Similar Compounds
Similar Compounds
Manganese–titanium (4/1): Similar to manganese–zirconium (4/1), this compound combines manganese and titanium.
Manganese–zirconium (2/1): This compound has a different stoichiometric ratio of manganese to zirconium.
Uniqueness
Manganese–zirconium (4/1) is unique due to its specific ratio of manganese to zirconium, which imparts distinct properties and enhances its performance in various applications. Its combination of high catalytic activity, stability, and biocompatibility sets it apart from similar compounds .
Properties
CAS No. |
86353-17-5 |
|---|---|
Molecular Formula |
Mn4Zr |
Molecular Weight |
310.98 g/mol |
IUPAC Name |
manganese;zirconium |
InChI |
InChI=1S/4Mn.Zr |
InChI Key |
OXBJVMZOODNMER-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


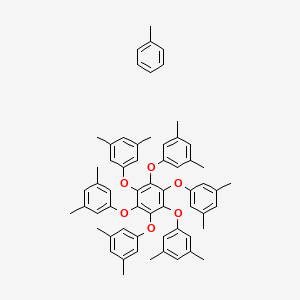

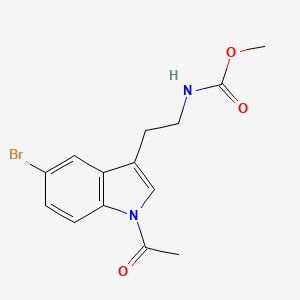
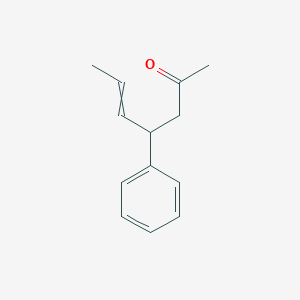
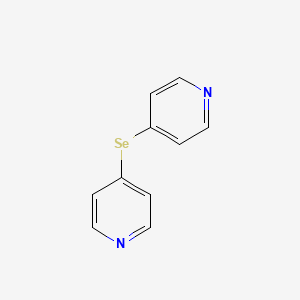
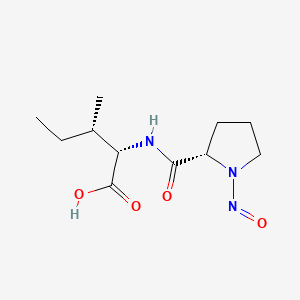
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
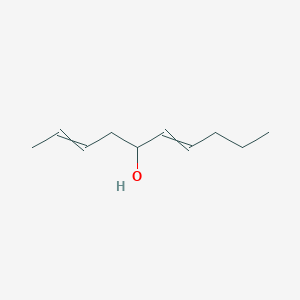
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
